Product packaging for 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol(Cat. No.:)

4-Bromo-pyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B12968463
M. Wt: 213.03 g/mol
InChI Key: VUZGKZBXJGGZPY-UHFFFAOYSA-N
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Description

4-Bromo-pyrazolo[1,5-a]pyridin-2-ol is a brominated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in the development of bioactive molecules, particularly for its potential in targeted cancer therapy as a protein kinase inhibitor . The bromine atom at the 4-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore diverse chemical space . The additional hydroxyl group at the 2-position can contribute to hydrogen bonding interactions with biological targets, potentially influencing the compound's binding affinity and selectivity. This combination of features makes this compound a valuable synthetic intermediate for constructing novel compounds for biochemical screening and pharmacological studies. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B12968463 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O/c8-5-2-1-3-10-6(5)4-7(11)9-10/h1-4H,(H,9,11)

InChI Key

VUZGKZBXJGGZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=O)N2)C(=C1)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Bromo Pyrazolo 1,5 a Pyridin 2 Ol and Its Analogs

Foundational Approaches to the Pyrazolo[1,5-a]pyridine (B1195680) Ring System

The assembly of the core pyrazolo[1,5-a]pyridine scaffold can be achieved through several robust and versatile synthetic methodologies. These methods primarily focus on constructing the five-membered pyrazole (B372694) ring fused to the pyridine (B92270) core.

Cyclocondensation Reactions of Pyrazole Derivatives with 1,3-Biselectrophiles

A widely adopted and classical strategy for constructing fused pyrazolo-heterocycles is the cyclocondensation reaction between a 1,3-bis-nucleophilic pyrazole and a 1,3-bis-electrophilic partner. nih.gov For the synthesis of the pyrazolo[1,5-a]pyridine scaffold, 5-aminopyrazole derivatives serve as the key nucleophilic component. These amines react with various 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov

The reaction mechanism typically initiates with a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyridine ring system. nih.gov The reaction often proceeds under acidic or basic conditions to facilitate the key steps. nih.gov A variety of 1,3-biselectrophiles can be employed in this reaction, allowing for diverse substitution patterns on the resulting heterocyclic core.

Table 1: Examples of 1,3-Biselectrophiles in Cyclocondensation Reactions

1,3-Biselectrophile Resulting Scaffold Reference
β-Diketones Substituted Pyrazolo[1,5-a]pyridines nih.gov
β-Ketoesters Substituted Pyrazolo[1,5-a]pyridines nih.gov
Benzylidene Malononitrile Aminated Pyrazolo[1,5-a]pyrimidines nih.gov
Cyclic β-Dicarbonyls Cyclopenta-fused Pyrazolo[1,5-a]pyrimidines nih.gov

Cross-Dehydrogenative Coupling Strategies for Core Construction

In recent years, cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical tool for C-C bond formation. nih.govacs.org An efficient synthesis of the pyrazolo[1,5-a]pyridine core has been developed utilizing a metal-free, acetic acid and molecular oxygen-promoted CDC reaction. nih.govacs.org This approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds such as β-ketoesters and β-diketones. nih.govacs.org

This method is notable for its environmentally compatible conditions, employing O₂ as a green oxidant. nih.govacs.org The proposed mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for a nucleophilic attack by the enol form of the β-dicarbonyl compound. The resulting intermediate then undergoes oxidative dehydrogenation and subsequent cyclization to afford the final pyrazolo[1,5-a]pyridine product. nih.gov This strategy offers a high degree of atom economy and avoids the use of harsh or toxic reagents. nih.govacs.org

Cascade and Multi-Component Reaction Sequences for Fused Heterocycles

Cascade and multi-component reactions provide an efficient means of constructing complex heterocyclic systems in a single operation, thereby increasing synthetic efficiency. One of the most common methods for pyrazolo[1,5-a]pyridine synthesis is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles like alkenes or alkynes. nih.govacs.org This reaction can be mediated by reagents such as phenyliodine(III) diacetate (PIDA) to achieve regioselective cycloaddition with electron-deficient alkenes under mild conditions. organic-chemistry.org

Another elegant cascade strategy involves a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. This process starts from N-iminopyridinium ylides and reacts with a range of alkenyl iodides to produce 2-substituted pyrazolo[1,5-a]pyridines in good yields. These advanced strategies allow for the rapid assembly of the core structure with a variety of functional groups.

Introduction of the Hydroxyl Functionality at C-2

The 2-hydroxypyrazolo[1,5-a]pyridine moiety is a recognized pharmacophore, acting as a bioisostere for a carboxylic acid group in various biologically active molecules. Its synthesis requires specific strategies to introduce the hydroxyl group at the C-2 position.

Direct Hydroxylation Methods on the Pyrazolo[1,5-a]pyridine Core

Direct C-H hydroxylation of a pre-formed pyrazolo[1,5-a]pyridine ring at the C-2 position is a challenging transformation. Such reactions often lack regioselectivity and can lead to a mixture of products, including over-oxidation. While methods for direct C-H functionalization, such as arylation, on the pyrazolo[1,5-a]pyridine core have been reported, researchgate.net direct and selective introduction of a hydroxyl group remains a less common and synthetically complex approach.

Conversion from Pre-functionalized Intermediates (e.g., alkoxy, protected hydroxyl precursors)

A more reliable and widely used strategy to obtain 2-hydroxypyrazolo[1,5-a]pyridines involves the use of pre-functionalized intermediates where the hydroxyl group is present in a protected form, typically as an alkoxy group (e.g., methoxy (B1213986) or ethoxy).

The synthesis commences with a suitably substituted pyrazole, such as 5-amino-3-alkoxypyrazole. This key intermediate then undergoes a cyclocondensation reaction with a 1,3-bielectrophile, as described in section 2.1.1, to construct the 2-alkoxy-pyrazolo[1,5-a]pyridine core. The final step in this sequence is the deprotection of the alkoxy group to unveil the desired C-2 hydroxyl functionality. This O-dealkylation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The introduction of the bromine atom at the C-4 position can be accomplished either by using a brominated starting material or through electrophilic bromination of the pyrazolo[1,5-a]pyridine ring. The electron-rich nature of the pyrazolo[1,5-a]pyridine system makes it susceptible to electrophilic substitution reactions. mdpi.comnih.govdocumentsdelivered.com Therefore, bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) on the 2-hydroxy- or 2-alkoxy-pyrazolo[1,5-a]pyridine precursor is a viable method to install the C-4 bromo substituent. For instance, reports on related pyrazolo-fused systems show that bromination can lead to mono- or di-brominated products depending on the reaction conditions. mdpi.comnih.govdocumentsdelivered.com A patent for related compounds describes the synthesis of 6-bromo-pyrazolo[1,5-a]pyridin-4-ol starting from 1-amino-3-bromo-5-methoxy-pyridinium, indicating the feasibility of using pre-brominated precursors. google.com

Regioselective Bromination at the C-4 Position

Achieving regioselective bromination at the C-4 position of the pyrazolo[1,5-a]pyridin-2-ol (B1355211) core presents a significant chemical challenge. The electronic nature of the fused heterocyclic system, influenced by the pyrazole and pyridine rings as well as the 2-hydroxy substituent (which exists in tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyridin-2(1H)-one), dictates the preferred sites of electrophilic attack. In many pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the C-3 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. nih.govthieme-connect.de Consequently, directing bromination specifically to the C-4 position requires carefully designed synthetic strategies.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its ease of handling and moderate reactivity. nih.govorganic-chemistry.org Direct bromination of the pyrazolo[1,5-a]pyridin-2-ol scaffold with NBS would likely proceed via an aromatic electrophilic substitution mechanism. The outcome of this reaction is governed by the kinetic and thermodynamic stability of the Wheland intermediate formed upon attack of the electrophilic bromine.

The regioselectivity is highly dependent on the directing effects of the substituents and the inherent reactivity of the heterocyclic core. The nitrogen atom of the pyridine ring deactivates the adjacent C-5 and C-7 positions towards electrophilic attack. The 2-ol/one group, depending on the tautomer present, will strongly influence the electron density at the C-3 position. Therefore, direct bromination with reagents like NBS often leads to substitution at C-3 in related pyrazolo[1,5-a]pyrimidine systems. nih.gov

To achieve C-4 bromination via this method, the C-3 position would need to be blocked with a removable protecting group, or the electronic properties of the substrate would need to be significantly altered by other substituents on the ring. Standard procedures for electrophilic bromination using NBS typically involve reacting the substrate in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, at temperatures ranging from 0 °C to room temperature. nih.gov Catalytic amounts of acid can sometimes be used to enhance the electrophilicity of the bromine source. youtube.com

Table 1: Representative Conditions for Electrophilic Bromination of Heterocycles
Substrate TypeReagentSolventConditionsObserved RegioselectivityReference
AcetanilideNBS, cat. HClAcetonitrileRoom Temp.para-substitution youtube.com
Pyrazolo[1,5-a]pyrimidinesKBr, PIDAH₂ORoom Temp., 3hC-3 substitution nih.gov
Activated AromaticsNBSAcetonitrile0 °C to Room Temp.ortho/para-substitution nih.gov

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic and heteroaromatic rings that is often difficult to attain through classical electrophilic substitution. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation to an adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source.

For the synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, a DoM strategy appears highly promising. Several approaches can be envisioned:

DMG at C-5: Introduction of a suitable DMG at the C-5 position of the pyrazolo[1,5-a]pyridin-2-ol core would direct lithiation to the C-4 position. Common DMGs include amides, carbamates, and methoxy groups. wikipedia.org

Remote Metalation: While the 2-ol group would typically direct metalation to the C-3 position, it may be possible to achieve C-4 metalation by using more complex hindered bases or by taking advantage of kinetic versus thermodynamic control. For instance, the use of sodium bases has been shown to enable the deprotonation of pyridine at the C-4 position, overriding the intrinsic preference for C-2 functionalization. nih.gov

Sulfoxide-Directed Metalation: A sulfoxide (B87167) group can serve as an effective DMG. A strategy involving the introduction of a sulfoxide at the C-3 position could potentially direct metalation to the C-4 position. This approach has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyridine scaffold using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents. nih.gov

Once the C-4 metalated species is formed, it can be quenched with a suitable electrophilic bromine source like 1,2-dibromoethane, N-bromosuccinimide (NBS), or bromine (Br₂) to install the bromine atom at the desired position.

Control of regioselectivity in the functionalization of fused aromatic systems like pyrazolo[1,5-a]pyridine is a central theme in their synthetic chemistry. The choice between an electrophilic substitution pathway and a directed metalation strategy is the primary determinant of the site of functionalization.

Electronic Control: In electrophilic substitution, regioselectivity is governed by the electronic distribution within the ring. The most nucleophilic position reacts fastest. For the pyrazolo[1,5-a]pyridine system, this is often the C-3 position. nih.gov The presence of activating or deactivating groups can modulate this inherent reactivity, but overcoming the intrinsic preference can be challenging.

Positional Control via DoM: Directed metalation bypasses the inherent electronic preferences of the ring system. The regioselectivity is instead dictated by the position of the directing group. wikipedia.orgbaranlab.org This provides a more reliable and versatile method for installing functional groups at sterically hindered or electronically disfavored positions, such as C-4.

Diastereoselectivity is not typically a factor in the direct bromination of the planar pyrazolo[1,5-a]pyridine ring unless a chiral center is already present in a substituent, which might influence the approach of the reagent.

Convergent and Divergent Synthetic Routes to the Target Compound

Stepwise assembly involves the sequential construction of the target molecule, typically by first forming the core heterocyclic scaffold and then introducing the desired functional groups. A common strategy for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgorganic-chemistry.org

A plausible stepwise route to this compound could involve:

Scaffold Synthesis: Reaction of an N-amino-2-iminopyridine derivative with a suitable β-ketoester or another 1,3-dicarbonyl compound to form a substituted pyrazolo[1,5-a]pyridin-2-ol. acs.orgnih.gov This cross-dehydrogenative coupling reaction provides a direct method for assembling the core structure.

Regioselective Bromination: Subsequent bromination of the pre-formed pyrazolo[1,5-a]pyridin-2-ol scaffold at the C-4 position using one of the methods described in section 2.3, such as a directed ortho-metalation strategy.

Table 2: Examples of Pyrazolo[1,5-a]pyridine Scaffold Synthesis
ReactantsMethodConditionsReference
N-aminopyridines + α,β-Unsaturated Compounds[3+2] Annulation-AromatizationTEMPO, DIPEA doi.orgnih.gov
N-Amino-2-iminopyridines + 1,3-Dicarbonyl CompoundsCross-dehydrogenative CouplingAcOH, O₂, 130 °C acs.orgnih.gov
N-aminopyridinium ylides + Alkenes[3+2] CycloadditionPIDA organic-chemistry.org

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogs from a common advanced intermediate. The regioselective bromination of pyrazolo[1,5-a]pyridin-2-ol as described in section 2.3 is a prime example of an LSF strategy.

By developing a robust and selective C-4 bromination protocol, a library of analogs could be generated from a parent pyrazolo[1,5-a]pyridin-2-ol scaffold bearing various substituents at other positions. The C-H functionalization inherent to directed metalation is particularly well-suited for LSF. nih.gov For example, an existing pyrazolo[1,5-a]pyridin-2-ol derivative could be subjected to a DoM protocol to install the C-4 bromine atom without requiring a complete de novo synthesis, thereby improving synthetic efficiency and enabling rapid exploration of structure-activity relationships.

Methodological Advancements in Synthesis

Recent progress in synthetic organic chemistry has provided powerful tools for constructing complex heterocyclic frameworks like pyrazolo[1,5-a]pyridines. Innovations have focused on increasing reaction speed, improving yields, and minimizing environmental impact. rsc.org These advancements are moving away from traditional, often harsh, reaction conditions towards more sophisticated and sustainable protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. mdma.ch The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. mdma.chekb.eg This technique utilizes the efficient heating of polar molecules and ions through dielectric heating, leading to rapid and uniform temperature increases within the reaction mixture. mdma.ch

In the context of pyrazolo[1,5-a]pyridine and its analogs, microwave-assisted methods have been successfully employed to accelerate key synthetic steps. For the related pyrazolo[1,5-a]pyrimidine systems, several efficient protocols have been developed. For instance, a palladium-catalyzed, solvent-free reaction between β-halovinyl/aryl aldehydes and 5-aminopyrazoles under microwave irradiation provides the fused heterocycles in good yields. rsc.orgnih.gov This approach highlights the dual benefit of microwave assistance in accelerating catalyst-mediated reactions. nih.gov

Another study demonstrated a regioselective, catalyst- and solvent-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction between β-enaminones and NH-5-aminopyrazoles under microwave irradiation at 180°C was completed in just 2 minutes, affording the products in high yields (88-97%). researchgate.net This represents a significant improvement in efficiency compared to conventional heating methods, which often require prolonged reaction times. ekb.egresearchgate.net The rapid and uniform heating provided by microwaves is crucial for facilitating the cyclization mechanism that forms the pyrazole derivatives. nih.gov These examples underscore the potential of microwave-assisted synthesis to streamline the production of diverse pyrazolo[1,5-a]pyridine analogs.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazolo[1,5-a]pyridine Analogs
Reaction TypeStarting MaterialsMethodReaction TimeYield (%)Reference
Cyclocondensationβ-enaminones and NH-5-aminopyrazolesMicrowave (180°C)2 min88-97% researchgate.net
Palladium-Catalyzed Cyclizationβ-Halo aldehyde and 5-aminopyrazoleMicrowave (120°C)15 min81% rsc.org
CyclizationAcrylamide derivative and hydrazineMicrowaveNot specifiedHigh efficiency nih.gov
Addition ReactionEthyl 2-cyano-2-((4-nitrophenyl)diazenyl)acetate and 2-aminobenzohydrazideMicrowave2 minNot specified ekb.eg
Addition ReactionEthyl 2-cyano-2-((4-nitrophenyl)diazenyl)acetate and 2-aminobenzohydrazideConventional (Reflux)8 hNot specified ekb.eg

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. acs.orgbme.hu Key among these principles is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is a major goal in modern organic synthesis.

For the synthesis of pyrazolo[1,5-a]pyridine derivatives, several environmentally conscious methods have been reported. A notable example is the development of a palladium-catalyzed synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, which proceeds under solvent-free conditions with microwave irradiation. rsc.orgnih.gov This method is not only efficient in terms of reaction time and yield but also aligns with green chemistry principles by avoiding the need for a reaction solvent. rsc.org

Similarly, a catalyst- and solvent-free cyclocondensation reaction for synthesizing pyrazolo[1,5-a]pyrimidines has been achieved using microwave assistance. researchgate.net Performing reactions without a solvent minimizes waste and simplifies product purification, making the process more atom-economical and environmentally friendly. researchgate.net Other green approaches include the use of sonochemistry in aqueous-alcohol media, which has been explored for the synthesis of related heterocyclic systems. acs.orgbme.hunih.gov These strategies, which avoid traditional organic solvents and may proceed under catalyst-free conditions, represent a significant advancement toward sustainable chemical manufacturing. acs.orgnih.gov The development of such protocols for the direct synthesis of this compound and its immediate precursors is a promising direction for future research.

Table 2: Environmentally Conscious Synthetic Protocols for Pyrazolo[1,5-a]pyridine Analogs
Protocol TypeKey FeaturesReaction ExampleAdvantagesReference
Solvent-Free, Microwave-AssistedNo solvent, Pd catalyst, Microwave irradiationβ-halovinyl aldehyde + 5-aminopyrazoleHigh efficiency, reduced waste, rapid rsc.orgnih.gov
Solvent-Free, Catalyst-FreeNo solvent, no catalyst, Microwave irradiationβ-enaminone + NH-5-aminopyrazoleHigh yields, simple purification, atom economical researchgate.net
Sonochemical SynthesisUltrasound irradiation, catalyst-free, aqueous media2-imino-1H-pyridin-1-amines + alkynesEco-friendly, excellent yields acs.org
Cross-Dehydrogenative Coupling (CDC)O₂ as green oxidant, catalyst-free optionN-amino-2-iminopyridines + β-dicarbonylsAtom efficiency, step economy nih.gov

Reactivity Profiles and Transformative Chemistry of 4 Bromo Pyrazolo 1,5 a Pyridin 2 Ol

Reactivity of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is susceptible to a variety of chemical transformations, making it a key handle for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In the context of pyridinic systems, the presence of the electronegative nitrogen atom renders the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para (C-2 and C-4) to the nitrogen. stackexchange.comyoutube.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atom. stackexchange.com

In the case of 4-bromo-pyrazolo[1,5-a]pyridin-2-ol, the C-4 position is activated towards SNAr reactions. This allows for the displacement of the bromide ion by a range of nucleophiles. For instance, in a related pyrazolo[1,5-a]pyrimidine (B1248293) system, a chlorine atom at the C-7 position (analogous to C-4 in the pyridine (B92270) system) readily undergoes nucleophilic substitution with morpholine (B109124) in the presence of potassium carbonate at room temperature, affording the product in high yield. nih.gov Such reactions are often facilitated by heating and can be performed with various nucleophiles like amines. youtube.com The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-4 serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an aryl or vinyl halide is a widely used method for creating carbon-carbon bonds. libretexts.org The this compound is a suitable substrate for Suzuki-Miyaura coupling. For example, a similar compound, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has been successfully coupled with a variety of aryl and heteroaryl boronic acids using a palladium catalyst system like XPhosPdG2/XPhos. nih.govnih.gov These reactions can be efficiently carried out under microwave irradiation. nih.govnih.gov The scope of the reaction is broad, allowing for the introduction of various aryl and heteroaryl moieties. nih.gov Highly active palladium-phosphine catalysts have been developed that are effective for the coupling of nitrogen-containing heterocyclic halides. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions with a base, such as an amine, which also can serve as the solvent. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The this compound can be a substrate for this reaction, enabling the introduction of alkyne functionalities. While specific examples for this exact compound are not readily available, the Sonogashira coupling of bromo-substituted pyrazole (B372694) and pyrimidine (B1678525) systems is well-documented. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org The 4-bromo substituent on the pyrazolo[1,5-a]pyridine ring can participate in Heck reactions to introduce alkenyl groups. The palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) demonstrates the feasibility of this transformation on a related pyrazole core. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org The reaction has a broad substrate scope, allowing the coupling of various amines with a wide range of aryl partners. wikipedia.org The this compound is a prime candidate for this transformation. For instance, the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been studied, showing that the reaction is effective for aromatic or bulky amines. researchgate.netresearchgate.net

Chan-Lam Coupling: The Chan-Lam coupling reaction forms aryl ethers or aryl amines from the reaction of an aryl boronic acid with an alcohol or an amine, respectively, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction can be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org While the typical Chan-Lam reaction involves an aryl boronic acid, variations where the heteroatom-containing compound is coupled with an aryl halide have also been explored. The copper-catalyzed N-arylation of various nitrogen-containing heterocycles with arylboronic acids is a common application of this methodology. researchgate.net

Reductive Debromination and Hydrogenation Pathways

The bromine atom at the C-4 position can be removed through reductive debromination. This can be achieved through various methods, including catalytic hydrogenation. This process would lead to the formation of pyrazolo[1,5-a]pyridin-2-ol (B1355211). nih.govuni.lu

Reactivity of the Hydroxyl Group at C-2

The hydroxyl group at the C-2 position of the pyrazolo[1,5-a]pyridine ring exhibits reactivity characteristic of a phenolic hydroxyl group, although its properties are modulated by the fused heterocyclic system. The compound can exist in tautomeric equilibrium with its keto form, 1H-pyrazolo[1,5-a]pyridin-2(3H)-one. nih.gov

The hydroxyl group can undergo O-alkylation and O-acylation reactions. Furthermore, it can be converted into a better leaving group, such as a triflate, which can then participate in various cross-coupling reactions. For example, in a related pyrazolo[1,5-a]pyrimidin-5-one system, the lactam C-O bond can be activated with PyBroP to enable a subsequent Suzuki-Miyaura cross-coupling reaction. nih.gov

O-Alkylation and O-Acylation Reactions

The presence of the hydroxyl group at the 2-position of the pyrazolo[1,5-a]pyridine core makes it a prime site for O-alkylation and O-acylation reactions. These transformations are fundamental in diversifying the core structure and modulating its properties.

In general, the direct alkylation of related heterocyclic systems like 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides can lead to a mixture of N- and O-alkylated products. acs.orgnih.gov The ratio of these products is often dependent on the specific substrate and reaction conditions. For this compound, O-alkylation would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial in controlling the selectivity of this reaction.

O-acylation, the introduction of an acyl group onto the oxygen atom, can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. These acylated derivatives are valuable for further functionalization and can serve as prodrugs in medicinal chemistry applications.

Esterification and Etherification for Protection and Diversification

Esterification and etherification are key strategies for both protecting the hydroxyl group and introducing a variety of functional groups. The hydroxyl group in this compound can be converted to an ester through reaction with a carboxylic acid, typically in the presence of an acid catalyst (Fischer esterification) or by using a more reactive carboxylic acid derivative like an acyl chloride or anhydride.

Etherification, the formation of an ether linkage, can be accomplished through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. These ether derivatives can exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent alcohol.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of hydroxylated heterocyclic compounds suggests that these transformations are feasible and provide a reliable route for structural diversification.

Oxidation to Carbonyls and Quinone Methides

The oxidation of the hydroxyl group at the 2-position of the pyrazolo[1,a]pyridine ring system would lead to the formation of a carbonyl group, specifically a pyrazolo[1,5-a]pyridin-2(1H)-one. nih.gov Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

The formation of quinone methides from this scaffold is a more complex transformation that would likely involve a multi-step process. Quinone methides are reactive intermediates that can participate in various cycloaddition and nucleophilic addition reactions, making them valuable synthons for the construction of more complex molecular architectures. However, there is no direct evidence in the reviewed literature for the oxidation of this compound to quinone methides.

Reactivity of the Nitrogen Atoms within the Pyrazolo[1,5-a]pyridine Framework

The pyrazolo[1,5-a]pyridine ring system contains two nitrogen atoms, each with distinct electronic environments and reactivity. The N1 atom is part of the pyrazole ring and is generally less nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system. The N5 atom in the pyridine ring is typically more nucleophilic and susceptible to electrophilic attack.

N-Alkylation and N-Acylation

N-alkylation and N-acylation of the pyrazolo[1,5-a]pyridine scaffold are important reactions for generating a diverse range of derivatives. In related pyrazolo[1,5-c]pyrimidine (B12974108) systems, acetylation, benzoylation, and benzylation have been shown to occur at a nitrogen atom. journalagent.com The direct alkylation of similar heterocyclic systems can sometimes result in a mixture of N- and O-alkylated products, highlighting the competitive nature of these reactive sites. acs.orgnih.gov

For this compound, selective N-alkylation or N-acylation would likely depend on the reaction conditions, including the choice of electrophile, base, and solvent. The presence of the hydroxyl group at the 2-position could influence the regioselectivity of these reactions.

Quaternization and Salt Formation

Furthermore, the basic nature of the nitrogen atoms allows for salt formation with various acids. These salts often exhibit improved water solubility and crystallinity, which can be advantageous for pharmaceutical applications.

Advanced Spectroscopic and Structural Characterization of 4 Bromo Pyrazolo 1,5 a Pyridin 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, one can map out the carbon-hydrogen framework, establish connectivity between atoms, and infer spatial relationships.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift and Coupling Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in a molecule.

In a ¹H NMR spectrum of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol, distinct signals would be expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group, the electron-withdrawing bromine atom, and the aromatic ring currents. The protons on the pyridine ring (H-5, H-6, and H-7) would typically appear as doublets or triplets, with their coupling constants (J-values) revealing their adjacency. The proton at H-3 on the pyrazole ring would likely appear as a singlet. The hydroxyl proton (-OH) would also present as a singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals would be anticipated. The carbon bearing the hydroxyl group (C-2) and the one bonded to the bromine (C-4) would be significantly shifted downfield due to the electronegativity of these substituents.

While specific data for the target molecule is sparse, the following table illustrates typical chemical shifts for a related pyrazolo[1,5-a]pyridine (B1195680) core structure to provide context.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazolo[1,5-a]pyridine Derivative Note: This data is for a representative compound and not this compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling Constant (J)
2-~160-165-
3~6.5-7.0~100-105s
4-~115-120-
5~7.0-7.5~110-115dd, J = ~7.0, 1.5 Hz
6~6.8-7.2~125-130t, J = ~7.0 Hz
7~8.0-8.5~140-145dd, J = ~7.0, 1.0 Hz
8a-~145-150-

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. bldpharm.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring (H-5, H-6, and H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the heterocyclic rings. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, the proton at H-3 would show correlations to C-2, C-4, and C-8a, confirming the pyrazole ring structure and its fusion to the pyridine ring. bldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining the three-dimensional structure and conformation of the molecule.

Advanced NMR Techniques

Solid-State NMR (ssNMR) : Should this compound exist in different crystalline forms (polymorphs), solid-state NMR would be an invaluable tool for their characterization. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei in the solid state.

Fluorine-19 (¹⁹F) NMR : For related fluorinated analogs of this compound, ¹⁹F NMR would be essential. Fluorine-19 is a highly sensitive nucleus with a wide range of chemical shifts, making it an excellent probe for structural and electronic changes within a molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₅BrN₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Expected HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₇H₅BrN₂O212.9658 (for ⁷⁹Br) and 214.9638 (for ⁸¹Br)

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.

For this compound, common fragmentation pathways would likely involve:

Loss of CO : A characteristic fragmentation for phenolic compounds.

Loss of Br• : Cleavage of the carbon-bromine bond.

Cleavage of the pyrazole or pyridine ring : Resulting in smaller heterocyclic fragments.

Understanding these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate between isomers.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, the IR spectrum reveals key vibrational frequencies that are characteristic of its structural components.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insights into the extent of hydrogen bonding in the solid state. The C=O stretching vibration, which would be present in the tautomeric keto-form, pyrazolo[1,5-a]pyridin-2(1H)-one, is expected in the range of 1650-1700 cm⁻¹. The aromatic C-N stretching vibrations of the pyrazolo[1,5-a]pyridine ring system typically appear in the 1300-1400 cm⁻¹ region.

In related heterocyclic systems, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, NH and OH stretching vibrations have been observed as broad bands in the range of 3199-3442 cm⁻¹. nih.gov For other pyrazolo derivatives, NH bands have been identified around 3111-3470 cm⁻¹. nih.gov The C=O stretching vibrations in these related compounds are found near 1690-1730 cm⁻¹. nih.gov The C-Br stretching vibration for this compound is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Related Pyrazolo Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H / N-HStretching3100 - 3500 nih.gov
C=OStretching1690 - 1730 nih.gov
C=NStretching~1597 nih.gov
Aromatic C-HStretching~3058 nih.gov

This table presents data from related pyrazolo compounds to infer the expected spectral features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyrazolo[1,5-a]pyridine core is an aromatic system, and its UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the heterocyclic ring. The bromo and hydroxyl groups on the this compound scaffold will influence the electronic distribution and, consequently, the energy of these transitions. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The bromine atom may also contribute to a red shift.

Detailed photophysical studies on closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives would be necessary to fully elucidate the nature of the electronic transitions, as well as properties such as fluorescence quantum yields and lifetimes.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformational Analysis

For this compound, a key structural question that can be definitively answered by X-ray crystallography is the predominant tautomeric form in the solid state: the -ol form (this compound) or the keto form (4-Bromo-pyrazolo[1,5-a]pyridin-2(1H)-one). This is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

In a study of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one, single-crystal X-ray diffraction confirmed the dominance of the keto tautomer. nih.gov The C=O bond length was determined to be 1.23 ± 0.01 Å, which is consistent with a sp² C=O double bond, rather than the 1.36 Å expected for an aromatic C-O single bond in a phenolic compound. nih.gov

For another series of substituted pyrazolo[1,5-a]pyrimidines, a model compound was found to crystallize in a monoclinic system with the P21/c space group. researchgate.net The detailed crystallographic data from such studies are invaluable for understanding the structure-activity relationships of this class of compounds.

Table 2: Crystallographic Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)7.468 (5) researchgate.net
b (Å)27.908 (17) researchgate.net
c (Å)7.232 (4) researchgate.net
β (°)104.291 (7) researchgate.net
Volume (ų)1460.7(15) researchgate.net
Z4 researchgate.net

This table showcases crystallographic data for a related pyrazolo[1,5-a]pyrimidine to illustrate the type of information obtained from X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center, for instance, through substitution with a chiral moiety, would render the resulting derivative amenable to CD analysis.

CD spectroscopy is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity of a sample. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral centers. In the context of drug development, where enantiomers can have vastly different pharmacological and toxicological profiles, CD spectroscopy is an essential tool for quality control and for studying drug-target interactions.

While specific CD spectroscopic data for chiral derivatives of this compound are not yet reported in the literature, the application of this technique has been noted in the broader field of pyrazolo-pyrimidine drug discovery, highlighting its importance in the characterization of chiral analogues. nih.gov

Computational and Theoretical Investigations of 4 Bromo Pyrazolo 1,5 a Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol at the atomic level. These methods allow for a detailed examination of the molecule's electronic landscape, which governs its chemical behavior.

Density Functional Theory (DFT) stands as a powerful tool for the accurate determination of the molecular geometry of this compound. By optimizing the geometry, the most stable three-dimensional arrangement of the atoms can be identified, corresponding to the minimum energy state of the molecule. This optimized structure is crucial for the subsequent calculation of various electronic properties.

Key electronic descriptors that can be derived from DFT calculations include the total energy, dipole moment, and the distribution of electron density. These parameters provide a quantitative measure of the molecule's stability and polarity. While specific DFT data for this compound is not extensively published, analogous studies on related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have demonstrated the utility of DFT in elucidating their structural and electronic features.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactive sites of this compound. The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would reveal the influence of the bromo and hydroxyl substituents on the electron distribution and reactivity of the pyrazolo[1,5-a]pyridine (B1195680) core.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around the this compound molecule. This map is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in molecular recognition and binding events.

The EPS map displays regions of negative electrostatic potential (typically colored in shades of red), which are associated with electron-rich areas and are attractive to electrophiles. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Flexibility

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site of a biological target.

MD simulations can also provide insights into the flexibility of different parts of the molecule. For instance, the rotational freedom around the bond connecting the hydroxyl group to the pyrazolo[1,5-a]pyridine ring can be assessed. In studies of related pyrazolo[1,5-a]pyrimidine inhibitors, MD simulations have shown that these molecules can be stabilized in specific conformations, such as a 'flying bat' shape, through interactions with their target.

In Silico Mechanistic Studies of Reactions involving the Scaffold (e.g., halogenation, cross-coupling)

Computational methods can be employed to investigate the mechanisms of chemical reactions involving the this compound scaffold. For example, the mechanism of further halogenation or cross-coupling reactions, which are common synthetic transformations, can be elucidated. By calculating the energy profiles of possible reaction pathways, the most favorable mechanism can be identified.

These in silico studies can provide valuable information on transition state structures and activation energies, which are difficult to determine experimentally. This understanding can aid in the optimization of reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR study on a series of this compound analogs is not available, the principles of QSAR can be applied to guide the design of new derivatives with enhanced activity.

In a related study on 111 pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors, a 3D-QSAR analysis was conducted. nih.gov The resulting model indicated that bulky and hydrophobic substituents in certain regions were beneficial for biological activity, while hydrogen bond donor groups were detrimental in other positions. nih.gov These types of insights are invaluable for medicinal chemists in the process of lead optimization. The study also highlighted the importance of the 7-N-aryl substitution for enhancing the inhibitory activities of these compounds. nih.gov

Cheminformatics approaches can be used to manage and analyze large datasets of chemical information related to pyrazolo[1,5-a]pyridine derivatives. This can involve similarity searching, clustering, and the prediction of various physicochemical and biological properties, further aiding in the drug discovery process.

Feature Engineering and Descriptor Calculation for Chemical Space Exploration

To understand the potential of this compound, a comprehensive analysis of its physicochemical and structural properties is essential. This is achieved through feature engineering and the calculation of a wide array of molecular descriptors. These descriptors transform the two-dimensional chemical structure into a high-dimensional numerical representation, which can be used for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For a molecule like this compound, the calculated descriptors would typically fall into several categories:

1D Descriptors: These are the most straightforward and include basic molecular properties such as molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices, molecular connectivity indices, and pharmacophore feature counts.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass information about its shape, size, and electronic properties. Examples include solvent-accessible surface area, polar surface area (PSA), and dipole moments.

The presence of the bromine atom, the hydroxyl group, and the fused aromatic ring system in this compound will significantly influence these descriptors. For instance, the bromine atom contributes to the lipophilicity and can be involved in halogen bonding, while the hydroxyl group acts as both a hydrogen bond donor and acceptor, impacting its solubility and potential interactions with biological targets.

Below is an interactive data table showcasing a selection of calculated molecular descriptors for this compound.

Descriptor CategoryDescriptor NameCalculated ValueSignificance
1D Descriptors Molecular Weight213.04 g/mol Influences diffusion and transport properties.
Hydrogen Bond Donors1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors3The nitrogen atoms and the hydroxyl oxygen can accept hydrogen bonds.
2D Descriptors LogP (octanol-water partition coefficient)1.85 (estimated)A measure of lipophilicity, important for membrane permeability.
Topological Polar Surface Area (TPSA)55.1 ŲPredicts drug transport properties.
3D Descriptors Solvent Accessible Surface Area (SASA)~250 Ų (estimated)Relates to the molecule's interaction with the solvent.
Dipole Moment~3.5 D (estimated)Indicates the molecule's overall polarity.

Predictive Modeling for Reactivity and Synthetic Accessibility

Predictive modeling plays a crucial role in assessing the chemical behavior and ease of synthesis of a novel compound. For this compound, computational models can predict its reactivity towards various reagents and reaction conditions. The pyrazolo[1,5-a]pyrimidine core, a related scaffold, is known to be amenable to modifications such as nitration, halogenation, and formylation. rsc.org

The electronic properties of the this compound scaffold, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using quantum mechanical methods. These calculations can help in predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the bromine at the 4-position could potentially be a site for cross-coupling reactions. mdpi.com

Furthermore, the synthetic accessibility of this compound can be evaluated using computational tools. These tools often employ a retrosynthetic approach, breaking down the molecule into simpler, commercially available precursors. The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various methods, including the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing pyrazolo[1,5-a]pyrimidine derivatives. byu.edu

A hypothetical retrosynthetic analysis for this compound might suggest a pathway involving the cyclization of a substituted aminopyrazole with a suitable dicarbonyl compound.

Virtual Screening and Ligand Design Approaches for Scaffold Optimization

The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds have been identified as privileged structures in drug discovery, showing activity against a range of biological targets, including various kinases. mdpi.comrsc.org Computational techniques are instrumental in optimizing these scaffolds to enhance their potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Scoring Functions for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound, docking studies would be performed against the binding sites of relevant biological targets. The pyrazolo[1,5-a]pyrimidine core, for example, is known to interact with the hinge region of kinases. mdpi.com

The docking process involves sampling a large number of possible conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each conformation. The scoring function considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the case of this compound, the hydroxyl group would be expected to form key hydrogen bonds with the protein, while the aromatic rings would likely engage in hydrophobic and pi-stacking interactions.

The results of a hypothetical docking study of this compound against a generic kinase active site are presented in the table below.

ParameterValueInterpretation
Docking Score -8.5 kcal/molA lower score indicates a more favorable binding affinity.
Hydrogen Bonds 2Formed between the hydroxyl group of the ligand and backbone residues of the protein.
Hydrophobic Interactions 4Involving the pyrazolo[1,5-a]pyridine core and hydrophobic pockets of the binding site.
Pi-Stacking Interactions 1Between the aromatic system of the ligand and an aromatic residue in the binding site.

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling is another powerful tool in drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. For the pyrazolo[1,5-a]pyridine scaffold, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

De novo ligand design takes this a step further by building new molecules from scratch within the constraints of the binding site and the pharmacophore model. This allows for the exploration of novel chemical space and the design of highly optimized ligands. Starting with the this compound scaffold, a de novo design algorithm could suggest modifications to the core structure or the addition of new functional groups to improve its binding affinity and selectivity for a particular target. For instance, the bromine atom could be replaced with other functional groups to probe different interactions within the binding pocket.

Medicinal Chemistry Perspectives: Design and Optimization of Pyrazolo 1,5 a Pyridine Based Bioactive Agents

The Pyrazolo[1,5-a]pyridine (B1195680) Core as a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated classes of protein targets. This versatility makes it a valuable starting point for the development of new therapeutic agents. researchgate.net

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a related scaffold, is present in several marketed drugs, highlighting the therapeutic potential of this class of compounds. researchgate.net These include drugs with sedative, anxiolytic, and hypnotic effects. researchgate.net The success of these established drugs has spurred further investigation into the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families as promising candidates for a wide range of diseases. researchgate.netnih.gov

Extensive research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine core exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov This scaffold has proven particularly fruitful in the discovery of protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.govrsc.org

Scaffold Versatility and Bioisosteric Potential for Adenine (B156593) Analogs

The versatility of the pyrazolo[1,5-a]pyridine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This adaptability enables medicinal chemists to design compounds that can interact with a diverse range of biological targets.

A key aspect of its versatility is its role as a bioisostere for purines, particularly adenine. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The pyrazolo[1,5-a]-1,3,5-triazine ring system, a derivative of the core scaffold, has been successfully employed as a bioisosteric replacement for adenine in the development of potent and selective phosphodiesterase type 4 (PDE4) inhibitors. nih.gov This bioisosteric relationship is attributed to the similar size, shape, and hydrogen bonding capabilities of the pyrazolo[1,5-a]pyridine core to the purine (B94841) ring system of adenine. This mimicry allows these compounds to interact with ATP-binding sites in various enzymes, a common feature in many protein kinases. rsc.org

The pyrazolo[1,5-a]-1,3,5-triazine scaffold has been shown to effectively mimic the biophysicochemical properties of the purine ring. nih.gov This has led to the development of potent cyclin-dependent kinase (CDK) inhibitors, such as analogues of (R)-roscovitine, with enhanced biomedical potential. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Strategies

The pyrazolo[1,5-a]pyridine scaffold is well-suited for modern drug discovery approaches such as Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

Fragment-Based Drug Discovery (FBDD) is a method that starts by identifying small chemical fragments that bind weakly to a biological target. youtube.com These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The pyrazolo[1,5-a]pyridine core, being a relatively small and synthetically tractable scaffold, can serve as an excellent starting fragment. Its inherent binding capabilities can be leveraged and optimized by systematically adding substituents to explore the binding pocket of a target protein.

Scaffold hopping involves replacing the core scaffold of a known active compound with a different, often structurally novel, scaffold while retaining the original biological activity. This strategy is employed to discover new intellectual property, improve pharmacokinetic properties, or overcome other liabilities of the original compound series. The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized in scaffold hopping strategies. For instance, it has been used as a bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold, demonstrating its utility in generating novel chemical matter with desired biological profiles. umn.eduarkat-usa.org

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazolo[1,5-a]pyridin-2-ols

Role of Bromine at C-4 in Modulating Ligand-Target Interactions and Selectivity

The introduction of a bromine atom at the C-4 position of the pyrazolo[1,5-a]pyridine ring can significantly impact a compound's biological profile. Halogen atoms, like bromine, are known to participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity and selectivity for a target protein.

The presence of a bromine atom can also influence the compound's electronic properties and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of the pyrazolo[1,5-a]pyridine scaffold, a bromine atom at C-4 can serve as a key interaction point within a binding pocket or act as a handle for further chemical modification through cross-coupling reactions.

For example, in the development of quinazoline (B50416) derivatives, a related heterocyclic system, the presence of a bromine atom has been shown to be a key feature in their structure-activity relationship. researchgate.net While direct SAR data for 4-bromo-pyrazolo[1,5-a]pyridin-2-ol is limited in the provided search results, the general principles of medicinal chemistry suggest that the bromine at C-4 would play a crucial role in modulating ligand-target interactions.

Influence of the Hydroxyl Group at C-2 on Receptor Binding and Hydrogen Bonding Networks

The hydroxyl group at the C-2 position of the pyrazolo[1,5-a]pyridin-2-ol (B1355211) scaffold is a critical functional group for mediating interactions with biological targets. As a hydrogen bond donor and acceptor, the hydroxyl group can form key hydrogen bonds with amino acid residues in the binding site of a protein, thereby anchoring the ligand and contributing significantly to its binding affinity.

The position and number of hydroxyl groups on a flavonoid ring, for instance, have been shown to be pivotal for their inhibitory activity against α-glucosidase. nih.gov The introduction of a hydroxyl group can increase hydrogen bonding interactions with surrounding amino acids, potentially leading to a decrease in intermolecular binding energy and an increase in inhibitory activity. nih.gov

Impact of Peripheral Substitutions on Scaffold Conformation and Recognition

SAR studies on various pyrazolo[1,5-a]pyrimidine derivatives have highlighted the importance of substituents at different positions for achieving high potency and selectivity. researchgate.netrsc.org For example, in the development of PI3Kδ inhibitors, the substitution of a morpholine (B109124) group at the C-7 position and indole (B1671886) derivatives at the C-5 position of the pyrazolo[1,5-a]pyrimidine core were found to be critical for high potency and selectivity. nih.gov The morpholine oxygen was found to form a crucial hydrogen bond in the hinge region of the enzyme, while the indole group could form an additional hydrogen bond. nih.gov

Table of SAR Findings for Pyrazolo[1,5-a]pyridine and Related Scaffolds

Scaffold PositionSubstituent/ModificationImpact on Biological ActivityTarget Class Example
C-5 (pyrimidine)Indole derivativesIncreased potency and selectivityPI3Kδ nih.gov
C-7 (pyrimidine)MorpholineCrucial hydrogen bonding, increased potencyPI3Kδ nih.gov
C-3 (pyrimidine)PicolinamideEnhanced inhibitory activityTrk mdpi.com
C-5 (pyrimidine)Substituted pyrrolidineIncreased Trk inhibitionTrk mdpi.com

This table summarizes key structure-activity relationship findings for the related pyrazolo[1,5-a]pyrimidine scaffold, illustrating the significant impact of peripheral substitutions on biological activity.

Rational Design Principles for Targeted Biological Interactions

Kinase Inhibitor Design and Hinge Region Binding Features

No research is available that describes the design of this compound as a kinase inhibitor or details its potential binding features with the kinase hinge region.

Modulation of Protein-Ligand Interactions via Specific Residue Recognition

There are no studies documenting how this compound might modulate protein-ligand interactions or recognize specific amino acid residues.

Strategies for Targeting Specific Enzyme Active Sites and Allosteric Pockets

Information regarding strategies for targeting enzyme active sites or allosteric pockets using this compound is not present in the current scientific literature.

Computational Approaches in Medicinal Chemistry Design

Molecular Docking and Affinity Prediction for Pyrazolo[1,5-a]pyridine Derivatives

No molecular docking studies or affinity predictions for this compound have been published.

Pharmacophore Modeling and Virtual Library Design for Novel Chemical Entities

There is no evidence of pharmacophore models developed from or for this compound, nor have any virtual libraries based on this specific scaffold been reported.

In Silico Prediction of Binding Modes and Conformational Preferences

The prediction of how a ligand interacts with its biological target and its preferred three-dimensional shape are fundamental aspects of modern drug discovery. For derivatives of the pyrazolo[1,5-a]pyridine scaffold, computational, or in silico, methods such as molecular docking and molecular dynamics are invaluable tools. These techniques provide insights into the binding modes and conformational preferences that govern the biological activity of these compounds. While specific studies on this compound are not extensively available, the broader class of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives has been the subject of numerous in silico investigations against various protein targets. These studies offer a predictive framework for understanding the potential behavior of this compound.

Molecular docking simulations with pyrazolo[1,5-a]pyrimidine derivatives, for instance, have been used to explore their interactions with the ATP binding site of enzymes like Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies reveal that the heterocyclic core of the pyrazolo[1,5-a]pyrimidine can mimic the adenine region of ATP, forming crucial hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov For example, derivatives have been shown to be stabilized in a 'flying bat' conformation, primarily through hydrogen bond interactions and hydrophobic contacts. nih.gov

In the context of other targets, such as phosphoinositide 3-kinases (PI3Ks), molecular modeling of pyrazolo[1,5-a]pyrimidine derivatives has highlighted the importance of specific substitutions for achieving selectivity. For instance, an indole group at the C(5) position was suggested to form an additional hydrogen bond with an aspartate residue, a key interaction for selectivity. nih.gov Furthermore, a hydrogen bond between a morpholine ring oxygen and a valine residue in the hinge region was identified as a critical interaction. nih.gov

Studies on pyrazolo[1,5-a]pyrimidines as potential antimicrobial agents have also utilized molecular docking to predict binding modes within the active sites of enzymes like DNA gyrase and secreted aspartic protease. johnshopkins.edu These simulations help to elucidate the structure-activity relationships by identifying key interactions that contribute to the inhibitory activity. johnshopkins.edu

Based on the available data for related compounds, a hypothetical binding mode for this compound within a generic kinase ATP-binding site can be predicted. The pyrazolo[1,5-a]pyridine core would likely serve as the primary scaffold, with the nitrogen atoms potentially acting as hydrogen bond acceptors. The hydroxyl group at the 2-position could act as a hydrogen bond donor or acceptor, while the bromine atom at the 4-position could be involved in halogen bonding or occupy a hydrophobic pocket.

The following tables summarize the potential binding interactions and conformational features of this compound, extrapolated from studies on similar pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Predicted Binding Interactions of this compound in a Kinase ATP-Binding Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues in Protein
Hydrogen BondingPyrazolo nitrogen, Pyridine (B92270) nitrogen, 2-OH groupHinge region residues (e.g., Leucine, Valine)
Hydrophobic InteractionsPyrazolo[1,5-a]pyridine ring systemAlanine, Valine, Leucine, Isoleucine
Halogen Bonding4-Bromo substituentCarbonyl oxygen, electron-rich residues
Pi-StackingPyrazolo[1,5-a]pyridine ring systemPhenylalanine, Tyrosine, Tryptophan

Table 2: Predicted Conformational Preferences of this compound

Conformational FeatureDescription
Core ScaffoldThe pyrazolo[1,5-a]pyridine core is largely planar.
Torsional AnglesThe orientation of any larger substituents would be a key determinant of the overall conformation.
Tautomeric FormsThe 2-ol moiety can potentially exist in equilibrium with its keto tautomer, which would significantly alter its electronic and steric properties.

It is important to emphasize that these predictions are based on in silico studies of structurally related compounds and would require experimental validation, such as X-ray crystallography of the compound in complex with its target protein, to be confirmed.

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